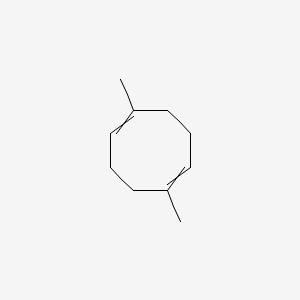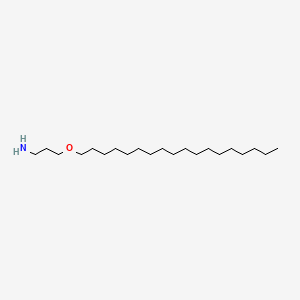
3-(Octadecyloxy)propylamine
Vue d'ensemble
Description
3-(Octadecyloxy)propylamine is an organic compound with the molecular formula C21H45NO. It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to an octadecyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Octadecyloxy)propylamine can be synthesized through several methods. One common approach involves the reaction of 1-bromopropane with octadecyloxyamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Octadecyloxy)propylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
3-(Octadecyloxy)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(Octadecyloxy)propylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity or affecting membrane-bound proteins. Additionally, the amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
1-Propanamine: A simpler analogue with a shorter alkyl chain.
N,N-Dimethyl-3-(octadecyloxy)-1-propanamine: A derivative with additional methyl groups on the amine nitrogen.
3-(Octadecyloxy)propylamine: Another similar compound with slight structural variations.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and an amine group, which imparts distinct physicochemical properties and biological activities. Its ability to integrate into lipid membranes and interact with various biomolecules makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
7617-75-6 |
|---|---|
Formule moléculaire |
C21H45NO |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
3-octadecoxypropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-22H2,1H3 |
Clé InChI |
GWOUPOJUVSKJCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

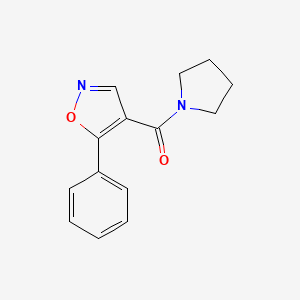



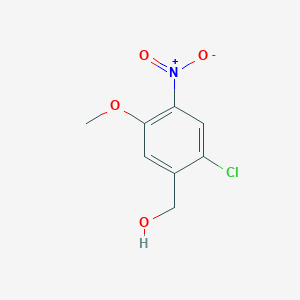
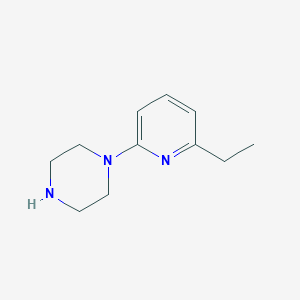
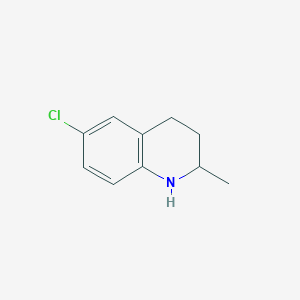
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
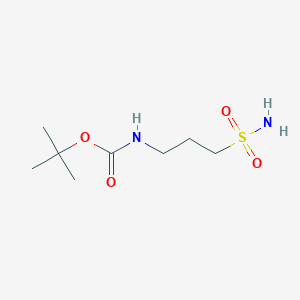
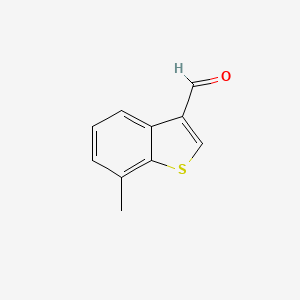
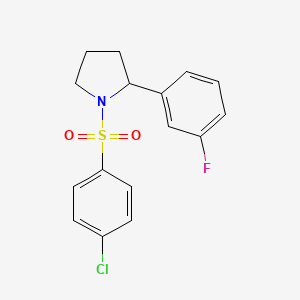
![7-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8724410.png)
